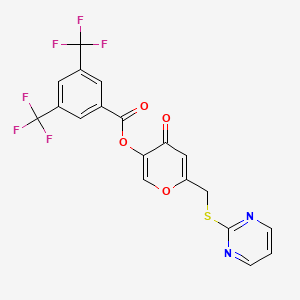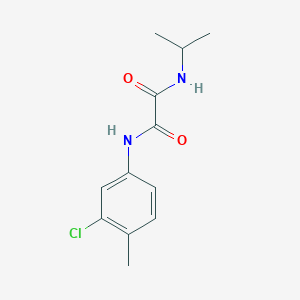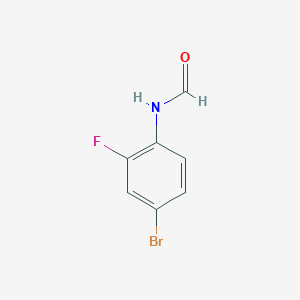
N-(4-bromo-2-fluorophenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)formamide is a useful research compound. Its molecular formula is C7H5BrFNO and its molecular weight is 218.025. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Docking Study and Hirshfeld Surface Analysis of Formamide Derivative
Formamide derivatives, including N-(4-Bromo-Phenyl)-Formamide, have been researched for their antimicrobial properties. The molecule, synthesized and confirmed by single crystal X-ray diffraction, demonstrates moderate antimicrobial activity. Molecular structure analysis and docking studies reveal weak but significant intermolecular interactions contributing to crystal stability and potential ligand-receptor interactions (Malek et al., 2020).
Palladium-catalyzed Carbon-monoxide-free Aminocarbonylation of Aryl Halides
In a method to synthesize various N-substituted formamides, a carbon-monoxide-free aminocarbonylation process involving palladium acetate and Xantphos was developed. This technique, applicable for a wide range of formamides and aryl halides, eliminates the need for toxic carbon monoxide, offering a safer and more versatile approach to synthesizing N-substituted formamides (Sawant et al., 2011).
Synthesis and Biological Evaluation of Novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo Derivatives
Research on levamisole analogues, specifically 2-aralkyl-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazoles, has shown promising anticancer properties. The study indicated that these compounds, including formamide derivatives, exhibit strong cytotoxicity against leukemia cells, suggesting their potential as chemotherapeutic agents (Karki et al., 2011).
Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
In the search for selective inhibitors of the Met kinase superfamily, N-substituted formamide derivatives have shown efficacy. These compounds have undergone successful clinical trials, demonstrating their potential in cancer treatment (Schroeder et al., 2009).
Synthesis, Spectroscopic Properties, and Antipathogenic Activity of New Thiourea Derivatives
Research on acylthioureas, including those with N-(aryl-carbamothioyl)benzamides, has shown significant antibacterial and antipathogenic properties. These derivatives, exhibiting high activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, could lead to the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Insights into Antimalarial Activity of N-Phenyl-Substituted Cinnamanilides
Research into N-aryl-cinnamanilides for antimalarial therapy has identified several derivatives with potent activity against the chloroquine-sensitive strain of P. falciparum. Among these, specific N-substituted formamide derivatives displayed high efficacy and low cytotoxicity, making them promising candidates for further antimalarial research (Kos et al., 2022).
Radical Scavenging Hydroxyphenyl Ethanoic Acid Derivatives
Research has identified new metabolites, including N-[2-(4-hydroxyphenyl) acetyl]formamide, with significant radical scavenging activity. This highlights the potential of N-substituted formamides in developing antioxidants (Xifeng et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTYYPZTVMAYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
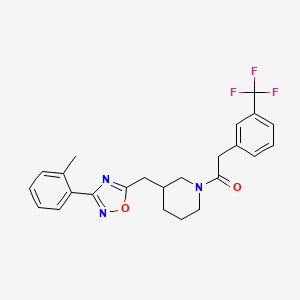
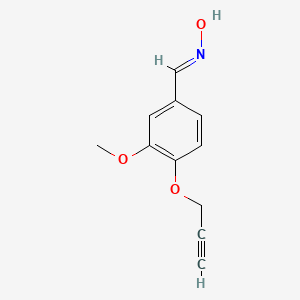
![N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542384.png)

![1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2542392.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone](/img/structure/B2542396.png)

![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B2542398.png)

![2-(5,6-Dimethylpyrimidin-4-yl)-N-(4-ethoxyphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2542400.png)
![1-((3-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2542401.png)
